Acute Oral Toxicity (LD₅₀) of Amiton Oxalate vs. VX: A 10-Fold Difference Defining Potency Tier
Amiton (VG) exhibits an acute toxicity approximately 10-fold lower than VX, with an oral LD₅₀ in rats of 3 mg/kg for the oxalate salt [1], whereas VX is documented as having oral LD₅₀ values in the range of 0.1–0.3 mg/kg in similar rodent models [2]. This 10-fold potency difference is consistently reported across multiple authoritative sources, establishing Amiton as similar in acute toxicity to sarin (GB) rather than to VX [2]. The oxalate salt form does not materially alter the intrinsic AChE inhibitory potency relative to the free base; the differentiation lies in the salt's solid-state handling characteristics rather than its toxicodynamic profile.
| Evidence Dimension | Acute oral toxicity (LD₅₀, rat) |
|---|---|
| Target Compound Data | 3 mg/kg (Amiton oxalate, Tetram monooxalate) |
| Comparator Or Baseline | VX: ~0.1–0.3 mg/kg (oral, rat); Sarin (GB): ~0.5–3 mg/kg |
| Quantified Difference | Amiton ~10× less toxic than VX; potency similar to sarin |
| Conditions | Oral administration in rat models (CISDOC database, EPA Chemical Profiles) |
Why This Matters
This 10-fold potency differential defines Amiton oxalate as a mid-tier V-series agent suitable for research where VX's extreme toxicity presents prohibitive handling and containment costs, while still providing a structurally authentic V-series backbone.
- [1] CISDOC Database (ILO). Amiton oxalate (Tetram monooxalate, Tetram 75). Toxicity: LD₅₀ (oral, rat) = 3 mg/kg; absorbed through skin; cholinesterase inhibitor. View Source
- [2] Wikipedia. VG (nerve agent) – Toxicity: about 1/10 that of VX, i.e., similar to that of sarin. View Source
